molecular formula C14H12FN3S2 B12152011 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B12152011
M. Wt: 305.4 g/mol
InChI Key: QKWFAUHUVYADGM-UHFFFAOYSA-N
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Description

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a fluorobenzyl sulfanyl group, a methyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Fluorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the triazole ring, followed by the reaction with 3-fluorobenzyl chloride to form the sulfanyl linkage.

    Addition of the Thiophenyl Group: The thiophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using thiophenyl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or pathways.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors or photovoltaic cells.

    Biological Studies: It can be used as a probe to study the interaction of triazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl sulfanyl group may enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding or coordination with metal ions. The thiophenyl group may contribute to the compound’s overall stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
  • 3-[(3-chlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
  • 3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Uniqueness

The presence of the fluorine atom in 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole imparts unique electronic properties that can influence its reactivity and binding interactions. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability compared to its chloro or bromo analogs.

Properties

Molecular Formula

C14H12FN3S2

Molecular Weight

305.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C14H12FN3S2/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3

InChI Key

QKWFAUHUVYADGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CS3

Origin of Product

United States

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